![molecular formula C17H16Cl2N2O3 B2709849 (5-Cyclopropylisoxazol-3-yl)(2-(3,5-dichlorophenyl)morpholino)methanone CAS No. 1421484-64-1](/img/structure/B2709849.png)
(5-Cyclopropylisoxazol-3-yl)(2-(3,5-dichlorophenyl)morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the isoxazole ring, which is known to participate in various chemical reactions. The presence of the dichlorophenyl group might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole ring, the dichlorophenyl group, and the morpholino group would all contribute to its overall properties.Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Selective Inhibitors
A series of arylisoxazole-phenylpiperazines, closely related to the queried compound, were designed, synthesized, and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study revealed that specific derivatives were potent AChE inhibitors, with detailed kinetic studies confirming their simultaneous binding to the catalytic site (CS) and peripheral anionic site (PAS) of both enzymes. This research highlights the potential therapeutic application of these compounds in neurodegenerative diseases, such as Alzheimer's, where AChE and BChE play critical roles. The docking study of these compounds also showed desired interactions with amino acid residues located in the active and peripheral sites, indicating a well-defined mechanism of action (Saeedi et al., 2019).
Structural Exploration and Activity
Another study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle closely related to the target compound. This research aimed at evaluating antiproliferative activity, with the structure characterized using various spectroanalytical techniques. The crystallization and conformation analysis, supported by hydrogen bonding interactions, provided insights into the stability of the molecule. This study contributes to understanding the molecular framework that could be pivotal for designing compounds with specific biological activities (Prasad et al., 2018).
Imaging Agents for Parkinson's Disease
Research into the synthesis of novel potential PET agents for imaging LRRK2 enzyme in Parkinson's disease led to the development of derivatives incorporating the morpholino methanone group. These compounds were evaluated for their ability to act as imaging agents, highlighting the versatility of such structures in developing diagnostic tools for neurodegenerative conditions (Wang et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[2-(3,5-dichlorophenyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-12-5-11(6-13(19)7-12)16-9-21(3-4-23-16)17(22)14-8-15(24-20-14)10-1-2-10/h5-8,10,16H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIRDJUACVEIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCOC(C3)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(2-(3,5-dichlorophenyl)morpholino)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.